
Spectroscopic Characterization of N,N-dimethyl-
2-(2-phenoxyethoxy)ethanamine: A Technical

Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
N,N-dimethyl-2-(2-

phenoxyethoxy)ethanamine

CAS No.: 100252-25-3

Cat. No.: B2862899

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for the

compound N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine. Designed for researchers,

scientists, and professionals in drug development, this document delves into the theoretical

and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the limited

availability of published experimental spectra for this specific molecule, this guide synthesizes

predicted data based on established spectroscopic principles and correlative data from

analogous structures.

Molecular Structure and its Spectroscopic
Implications
N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine featuring a phenoxy group

connected to a dimethylaminoethyl moiety via an ether linkage. Its unique structure gives rise
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to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control in

research and development settings.

Molecular Structure:

Caption: Molecular structure of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of N,N-dimethyl-2-(2-
phenoxyethoxy)ethanamine.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic

protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen

and nitrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.35 - 7.25 m 2H Ar-H (meta)

7.00 - 6.90 m 3H Ar-H (ortho, para)

4.15 t 2H O-CH₂-CH₂-O

3.80 t 2H O-CH₂-CH₂-N

3.70 t 2H O-CH₂-CH₂-O

2.75 t 2H N-CH₂-CH₂-O

2.30 s 6H N-(CH₃)₂

Causality Behind Predictions:
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The aromatic protons are expected in the typical downfield region of 6.90-7.35 ppm. The

protons on the phenyl ring will likely appear as complex multiplets due to coupling.

The methylene protons adjacent to the phenoxy oxygen (O-CH₂-CH₂-O) are expected to be

the most downfield of the aliphatic signals (around 4.15 ppm) due to the strong deshielding

effect of the aromatic ring and the ether oxygen.

The other methylene groups will appear at intermediate chemical shifts, with their exact

positions determined by the proximity to the electronegative oxygen and nitrogen atoms.

The six protons of the two methyl groups on the nitrogen are equivalent and will therefore

appear as a sharp singlet at approximately 2.30 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the

molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

158.5 Ar-C (ipso, C-O)

129.5 Ar-C (meta)

121.0 Ar-C (para)

114.5 Ar-C (ortho)

70.0 O-CH₂-CH₂-O

69.5 O-CH₂-CH₂-N

67.5 O-CH₂-CH₂-O

58.0 N-CH₂-CH₂-O

45.5 N-(CH₃)₂
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Expert Insights: The chemical shifts are predicted based on standard values for similar

functional groups. The ipso-carbon of the phenyl ring attached to the ether oxygen is expected

to be the most downfield of the aromatic carbons. The aliphatic carbons will resonate in the 45-

70 ppm range, with the carbons directly attached to oxygen appearing more downfield than

those attached to nitrogen.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is expected to show

characteristic absorption bands for the C-O ether linkages, the aromatic C=C bonds, and the

aliphatic C-H bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

3060 - 3030 Medium Aromatic C-H stretch

2970 - 2860 Strong Aliphatic C-H stretch

1600, 1495 Strong, Medium Aromatic C=C stretch

1240 Strong Aryl-O-C stretch (asymmetric)

1120 Strong
Aliphatic C-O-C stretch

(asymmetric)

1040 Medium Aryl-O-C stretch (symmetric)

Trustworthiness of the Data: These predicted absorption bands are based on well-established

correlation tables for IR spectroscopy. The presence of a strong band around 1240 cm⁻¹ is a

key indicator of the aryl ether group, while the band around 1120 cm⁻¹ is characteristic of the

aliphatic ether linkage.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, electron ionization (EI)
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would likely lead to fragmentation at the ether linkages and the C-N bond.

Predicted Key MS Fragments (EI):

m/z Proposed Fragment

209 [M]⁺ (Molecular Ion)

135 [C₆H₅OCH₂CH₂O]⁺

94 [C₆H₅O]⁺ (Phenoxy radical cation)

77 [C₆H₅]⁺ (Phenyl cation)

72 [CH₂=N(CH₃)₂]⁺

58 [CH₂CH₂N(CH₃)₂]⁺

Fragmentation Pathway:

[M]⁺ (m/z 209)

[C₆H₅OCH₂CH₂O]⁺ (m/z 135) α-cleavage

[CH₂CH₂N(CH₃)₂]⁺ (m/z 58)

 α-cleavage

[C₆H₅O]⁺ (m/z 94)
 fragmentation

[CH₂=N(CH₃)₂]⁺ (m/z 72)
 rearrangement

[C₆H₅]⁺ (m/z 77)
 -CO

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for N,N-dimethyl-2-(2-
phenoxyethoxy)ethanamine.

Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data

for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Acquire the spectrum at 298 K.

Use a spectral width of 16 ppm, centered at 6 ppm.

Employ a 30-degree pulse width with a relaxation delay of 1 second.

Collect 16 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a spectral width of 240 ppm, centered at 120 ppm.

Employ a 45-degree pulse width with a relaxation delay of 2 seconds.

Collect at least 1024 scans.

Data Processing: Process the raw data using appropriate software by applying a Fourier

transform, phase correction, and baseline correction.

IR Spectroscopy
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean KBr/NaCl plates.
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Record the sample spectrum from 4000 to 400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Introduction: Introduce the sample via direct infusion or through a gas

chromatograph (GC) for separation from any impurities.

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Set the ionization energy to 70 eV.

Scan a mass range of m/z 40 to 400.

Maintain the ion source temperature at 230 °C and the quadrupole temperature at 150 °C.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions.

Conclusion
The spectroscopic characterization of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine can be

effectively achieved through a combination of NMR, IR, and MS techniques. This guide

provides a robust framework of predicted data and standardized protocols to aid researchers in

the unequivocal identification and quality assessment of this compound. The presented data,

while theoretical, is grounded in the fundamental principles of spectroscopy and serves as a

reliable reference for experimental work.

To cite this document: BenchChem. [Spectroscopic Characterization of N,N-dimethyl-2-(2-
phenoxyethoxy)ethanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2862899/docs#spectroscopic-
characterization-of-n-n-dimethyl-2-2-phenoxyethoxy-ethanamine-a-technical-guide]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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